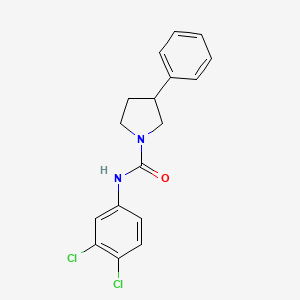

N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide

Description

N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide is a carboxamide derivative featuring a pyrrolidine core substituted with a phenyl group at the 3-position and a 3,4-dichlorophenyl moiety attached via the carboxamide linkage. The dichlorophenyl group confers enhanced lipophilicity and electronic effects, which may influence binding affinity or polymer compatibility, depending on the application context .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c18-15-7-6-14(10-16(15)19)20-17(22)21-9-8-13(11-21)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZPGQMXAAHSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a pyrrolidine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits the Q_B plastoquinone binding site of photosystem II, blocking electron flow and disrupting the photosynthetic electron transport chain in plants . This inhibition reduces the plant’s ability to convert light energy into chemical energy, ultimately leading to its death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide and its analogs:

Key Observations:

- Substituent Effects: The 3,4-dichlorophenyl group in the target compound introduces steric bulk and lipophilicity compared to the 2,3,4-trifluorophenyl group in its fluorinated analog. Chlorine’s lower electronegativity vs. The 3-phenyl substituent on the pyrrolidine ring (absent in the fluorinated analog) could restrict conformational flexibility, impacting binding to biological targets or polymer backbone rigidity.

Functional Group Differences :

- Carboxamides (target compound and fluorinated analog) vs. phthalimides: Carboxamides are more versatile in hydrogen bonding, while phthalimides are rigid planar structures used in high-performance polymers .

Biological Activity

N-(3,4-dichlorophenyl)-3-phenylpyrrolidine-1-carboxamide, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring and a dichlorophenyl moiety. The compound's molecular formula is , and it has a molecular weight of approximately 335.21 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been shown to inhibit the Q_B plastoquinone binding site of photosystem II, which disrupts the photosynthetic electron transport chain in plants. This mechanism underlies its potential use in agricultural applications as a herbicide.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have demonstrated its efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Therapeutic Applications

The compound is being investigated for its role in developing new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for treating conditions associated with oxidative stress and inflammation. Additionally, it may have implications in cancer therapy due to its effects on cell signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM, showcasing its potential as an antibacterial agent.

- Fungal Inhibition : In vitro assays demonstrated that this compound inhibited the growth of Candida albicans at concentrations as low as 25 µM, highlighting its antifungal properties .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.